molecular formula C10H14BrNO B13182571 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol

3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol

Cat. No.: B13182571
M. Wt: 244.13 g/mol
InChI Key: RHTSXROVQGNOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is an organic compound that features a bromophenyl group, an amino group, and a hydroxyl group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 2-bromobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-one.

    Reduction: 3-Amino-1-(2-phenyl)-2-methylpropan-1-ol.

    Substitution: 3-Amino-1-(2-methoxyphenyl)-2-methylpropan-1-ol.

Scientific Research Applications

3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: It can be used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol involves its interaction with biological molecules through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The bromophenyl group may also participate in hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(2-iodophenyl)-2-methylpropan-1-ol

Uniqueness

3-Amino-1-(2-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-1-(2-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3

InChI Key

RHTSXROVQGNOCY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.